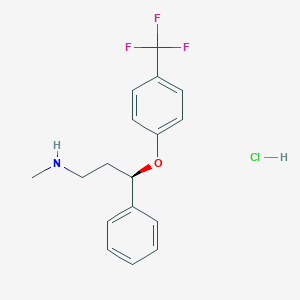

(R)-Fluoxetine hydrochloride

説明

特性

IUPAC Name |

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872286 | |

| Record name | (-)-(R)-Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114247-09-5 | |

| Record name | (-)-Fluoxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride, R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(R)-Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(-)-Fluoxetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4D25ST1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Fluoxetine Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Fluoxetine, an enantiomer of the widely recognized antidepressant fluoxetine (B1211875), presents a distinct pharmacological profile that has garnered significant interest in the scientific community. As a selective serotonin (B10506) reuptake inhibitor (SSRI), its primary mechanism of action is the blockade of the serotonin transporter (SERT). However, its stereospecific interactions with other molecular targets contribute to a unique set of effects that differentiate it from its S-enantiomer and the racemic mixture. This technical guide provides an in-depth exploration of the mechanism of action of (R)-Fluoxetine hydrochloride, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development efforts.

Core Mechanism of Action: Serotonin Transporter Inhibition

The principal mechanism through which (R)-Fluoxetine exerts its therapeutic effects is the potent and selective inhibition of the serotonin transporter (SERT). By binding to SERT, (R)-Fluoxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Comparative Binding Affinities

The affinity of (R)-Fluoxetine for the serotonin, norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters is a critical determinant of its selectivity and side-effect profile. The following table summarizes the binding affinities (Ki) of the enantiomers and the racemic mixture of fluoxetine for these monoamine transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| (R)-Fluoxetine | 5.2 | ~240 | ~2000 |

| (S)-Fluoxetine | 4.4 | ~150 | ~1500 |

| Racemic Fluoxetine | Not explicitly found in a single comparative study | Not explicitly found in a single comparative study | Not explicitly found in a single comparative study |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Secondary Pharmacological Actions

Beyond its primary action on SERT, (R)-Fluoxetine exhibits notable activity at other receptors and ion channels, which may contribute to its overall pharmacological effects and offer potential for novel therapeutic applications.

5-HT2C Receptor Antagonism

(R)-Fluoxetine acts as an antagonist at the 5-HT2C receptor. This interaction is significant as 5-HT2C receptors are G-protein coupled receptors (GPCRs) that modulate the release of dopamine and norepinephrine.[1] By blocking these receptors, (R)-Fluoxetine can disinhibit the release of these catecholamines in specific brain regions, a mechanism that may contribute to its antidepressant and anxiolytic effects.[2]

Modulation of Calcium Channels

(R)-Fluoxetine has been shown to inhibit voltage-gated calcium channels, particularly T-type and L-type calcium channels.[3][4] This inhibitory action on calcium influx can modulate neuronal excitability and neurotransmitter release. The effect on T-type calcium channels is of particular interest due to their role in neuronal firing patterns and potential involvement in the pathophysiology of various neurological and psychiatric disorders.[5]

| Channel Type | (R)-Fluoxetine Effect | IC50 / Kd |

| Neuronal Calcium Channels | Inhibition of Ba2+ current | 28% inhibition at 5 µM[3] |

| Cardiac Calcium Channels | Less effective block than (S)-enantiomer | 49.1% block at 3 µM[3] |

| T-type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) | Inhibition | IC50s of 14, 16, and 30 µM for racemic fluoxetine[6] |

| L-type Calcium Channels | Inhibition | - |

Metabolism and Pharmacokinetics

(R)-Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme in its N-demethylation to its active metabolite, (R)-norfluoxetine. It's important to note that both fluoxetine and norfluoxetine (B159337) are potent inhibitors of CYP2D6, which can lead to drug-drug interactions.[7]

Experimental Protocols

Radioligand Binding Assay for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of (R)-Fluoxetine for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT, and 10 µM Imipramine for SERT.

-

96-well microplates, filter mats, scintillation cocktail, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of (R)-Fluoxetine.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either (R)-Fluoxetine, buffer (for total binding), or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosome Serotonin Uptake Assay

Objective: To measure the functional inhibition of serotonin uptake by (R)-Fluoxetine in a native tissue preparation.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus).

-

Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer buffer.

-

[³H]Serotonin.

-

This compound.

-

Scintillation cocktail and counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in Krebs-Ringer buffer.

-

Uptake Assay: Pre-incubate synaptosomes with various concentrations of (R)-Fluoxetine or vehicle.

-

Initiate uptake by adding [³H]Serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity retained by the synaptosomes using a scintillation counter.

-

Calculate the percent inhibition of serotonin uptake for each concentration of (R)-Fluoxetine and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

Objective: To characterize the inhibitory effect of (R)-Fluoxetine on voltage-gated calcium channels.

Materials:

-

Cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav3.1).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes.

-

Internal (pipette) solution (e.g., containing Cs-gluconate, EGTA, Mg-ATP, and GTP-Tris).

-

External (bath) solution (e.g., containing TEA-Cl, BaCl₂, and HEPES).

-

This compound.

Procedure:

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Record baseline calcium channel currents by applying a voltage-step protocol.

-

Perfuse the cell with the external solution containing a known concentration of (R)-Fluoxetine.

-

Record calcium channel currents in the presence of the compound.

-

Wash out the compound and record recovery currents.

-

Repeat with a range of (R)-Fluoxetine concentrations to generate a concentration-response curve and determine the IC50.

In Vitro CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potential of (R)-Fluoxetine on CYP2D6 activity.

Materials:

-

Human liver microsomes.

-

CYP2D6 substrate (e.g., Dextromethorphan).

-

NADPH regenerating system.

-

This compound.

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Pre-incubate human liver microsomes with various concentrations of (R)-Fluoxetine.

-

Initiate the metabolic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction (e.g., by adding a quenching solvent).

-

Analyze the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using LC-MS/MS.

-

Calculate the percent inhibition of CYP2D6 activity and determine the IC50 value.

Conclusion

This compound's mechanism of action is centered on its high-affinity, selective inhibition of the serotonin transporter. However, its interactions with the 5-HT2C receptor and voltage-gated calcium channels contribute to a multifaceted pharmacological profile. This in-depth technical guide provides a foundation for further research into the nuanced effects of this enantiomer, with the aim of facilitating the development of more targeted and effective therapeutic strategies. The provided experimental protocols offer a starting point for researchers to investigate these mechanisms in their own laboratories. Further exploration of the downstream signaling consequences of these interactions will be crucial for fully elucidating the therapeutic potential of (R)-Fluoxetine.

References

- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of voltage-gated calcium channels by fluoxetine in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 6. T-type calcium channels are inhibited by fluoxetine and its metabolite norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoxetine - Wikipedia [en.wikipedia.org]

(R)-Fluoxetine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-Fluoxetine Hydrochloride

Abstract

This compound is the (R)-enantiomer of fluoxetine (B1211875) hydrochloride, a widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI).[1] This document provides a comprehensive overview of its core chemical and physical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | [1] |

| Molecular Formula | C₁₇H₁₉ClF₃NO | [4][5] |

| Molecular Weight | 345.8 g/mol | [1][4][5] |

| Melting Point | 126-129 °C | [4][5] |

| Boiling Point | 395.1 °C at 760 mmHg | [4][5] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Solubility | Water: Soluble (e.g., >10 mg/mL, 20 mg/mL)[4] Methanol: Freely soluble (>100 mg/mL)[3][6] Ethanol: Soluble (~12.5 mg/mL)[6][7] DMSO: Soluble (~12.5 mg/mL)[7] DMF: Soluble (~16 mg/mL)[7] Methylene (B1212753) Chloride: Sparingly soluble[3] | |

| pH | 4.5 to 6.5 (0.2 g in 20 mL CO₂-free water) | [3] |

| CAS Number | 114247-09-5 | [4] |

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary therapeutic effect of fluoxetine is derived from its ability to selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft.[8][9][10] By binding to and blocking the presynaptic serotonin transporter protein (SERT), (R)-fluoxetine increases the concentration and prolongs the availability of serotonin in the synapse.[8][10] This enhancement of serotonergic neurotransmission is believed to be the core mechanism behind its antidepressant effects.[8][9] Fluoxetine shows a marked preference for the serotonin transporter over transporters for norepinephrine (B1679862) and dopamine.[7]

Experimental Protocols

Synthesis

A common method for synthesizing (R)-Fluoxetine involves a nucleophilic aromatic substitution (SNAr) reaction.[11][12] The synthesis generally starts from (R)-N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate is reacted with a base, such as sodium hydride, to form an alkoxide.[11] The subsequent addition of 4-chlorobenzotrifluoride (B24415) results in the formation of the ether linkage, yielding (R)-fluoxetine free base as an oil.[11] The final hydrochloride salt is then prepared by acidifying the free base solution with hydrochloric acid, followed by recrystallization from a suitable solvent like acetonitrile (B52724) to yield a pure, white solid.[11]

Analysis and Characterization

The purity, identity, and enantiomeric excess of this compound are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (R)-Fluoxetine HCl and quantifying any related substances or impurities.[3][13] Chiral HPLC columns can be employed to determine the enantiomeric excess.

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is used to identify and characterize impurities that may arise during the synthesis process.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of the molecule.[11][14][15]

-

¹⁹F NMR: Due to the trifluoromethyl group, ¹⁹F NMR is a powerful tool for quantitative analysis.[16] Chiral recognition agents can be used with ¹⁹F NMR to resolve the signals of the (R)- and (S)-enantiomers, allowing for precise determination of enantiomeric purity.[16]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C-O, and aromatic C-H bonds, serving as a method of identification against a reference standard.[3][11]

Spectroscopic Data Summary

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on both phenyl rings, a multiplet for the methine proton, signals for the methylene groups of the propyl chain, and a singlet for the N-methyl group.[11]

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (amine salt), aromatic C-H stretch, C-O ether stretch, and C-F stretches from the trifluoromethyl group.[11]

Conclusion

This compound is a well-characterized enantiomer of a clinically significant antidepressant. Its chemical and physical properties are well-defined, and its mechanism of action is centered on the selective inhibition of serotonin reuptake. The synthesis and analytical protocols are robust, allowing for the production and verification of this high-purity active pharmaceutical ingredient for research and development purposes.

References

- 1. Fluoxetine Hydrochloride, (R)- | C17H19ClF3NO | CID 9798284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. Fluoxetine Hydrochloride [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. R-Fluoxetine hydrochloride | CAS#:114247-09-5 | Chemsrc [chemsrc.com]

- 6. Fluoxetine | 54910-89-3 [chemicalbook.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 9. Fluoxetine - Wikipedia [en.wikipedia.org]

- 10. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluoxetine hydrochloride(56296-78-7) 1H NMR [m.chemicalbook.com]

- 15. Fluoxetine(54910-89-3) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to In Vitro Studies of (R)-Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (R)-Fluoxetine hydrochloride, the R-enantiomer of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. This document summarizes key quantitative data from various in vitro studies, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

Fluoxetine is a racemic mixture of (R)- and (S)-fluoxetine and is primarily known for its antidepressant effects, which are attributed to its inhibition of the serotonin transporter (SERT). While both enantiomers contribute to its biological activity, they exhibit distinct pharmacological and metabolic profiles. (R)-Fluoxetine is a potent inhibitor of the serotonin transporter and also displays unique affinity for the serotonin 2C (5-HT2C) receptor. Understanding the specific in vitro characteristics of (R)-Fluoxetine is crucial for elucidating its mechanism of action and for the development of more targeted therapeutics.

Pharmacological Profile and Quantitative Data

(R)-Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft. Unlike other SSRIs, (R)-Fluoxetine also demonstrates a moderate affinity for the 5-HT2C receptor.[1][2] Its affinity for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) is considerably lower, highlighting its selectivity for the serotonergic system.[2]

Table 1: In Vitro Binding Affinities and Inhibitory Constants of (R)-Fluoxetine

| Target | Parameter | Value (nM) | Species/System | Reference |

| Human Serotonin Transporter (SERT) | Kᵢ | 1.4 | Human | [1][2] |

| Human 5-HT₂C Receptor | Kᵢ | 64 | Human | [1][2] |

| Human Norepinephrine Transporter (NET) | Kᵢ | >1000 | Human | [2] |

| Human Dopamine Transporter (DAT) | Kᵢ | >1000 | Human | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

(R)-Fluoxetine is also an inhibitor of cytochrome P450 enzymes, particularly CYP2C9. This can have implications for drug-drug interactions.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by (R)-Fluoxetine

| Enzyme | Parameter | Value (µM) | Substrate | Reference |

| CYP2C9 | Kᵢ | 13 | Phenytoin (B1677684) | [3][4] |

µM (Micromolar): A unit of concentration.

Key Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro assays. The following sections detail the general methodologies for these key experiments.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific target (e.g., SERT, 5-HT2C).

Materials:

-

Cell membranes expressing the target human transporter or receptor.

-

A specific radioligand for the target (e.g., [³H]citalopram for SERT, [³H]mesulergine for 5-HT2C).

-

This compound at various concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Preparation: Thawed cell membranes are suspended in an appropriate assay buffer.

-

Incubation: The membrane suspension is incubated in 96-well plates with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The contents of the wells are rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of (R)-Fluoxetine that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

These assays are used to assess the potential of a compound to inhibit the activity of specific CYP enzymes.

Objective: To determine the inhibition constant (Kᵢ) of this compound for CYP2C9.

Materials:

-

Human liver microsomes (containing CYP enzymes).

-

A specific substrate for the target enzyme (e.g., phenytoin for CYP2C9).

-

NADPH regenerating system (to initiate the enzymatic reaction).

-

This compound at various concentrations.

-

Incubation buffer.

-

Analytical instrumentation (e.g., LC-MS/MS) to measure the formation of the metabolite.

Protocol:

-

Pre-incubation: Human liver microsomes are pre-incubated with varying concentrations of this compound in an incubation buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the specific substrate and an NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.

-

Analysis: The amount of metabolite formed is quantified using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The rate of metabolite formation at different concentrations of (R)-Fluoxetine is used to determine the IC₅₀ and subsequently the Kᵢ value, indicating the potency of inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro study of this compound.

Caption: Mechanism of Action of (R)-Fluoxetine.

References

- 1. [Second generation SSRIS: human monoamine transporter binding profile of escitalopram and R-fluoxetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Fluoxetine Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Fluoxetine, the R-enantiomer of the widely prescribed antidepressant fluoxetine (B1211875), has garnered significant interest in preclinical research. As a selective serotonin (B10506) reuptake inhibitor (SSRI), its primary mechanism of action involves blocking the presynaptic serotonin transporter (SERT), leading to increased synaptic serotonin levels.[1][2][3] Preclinical studies suggest that (R)-fluoxetine may offer a superior therapeutic profile compared to both the racemic mixture and the (S)-enantiomer, exhibiting enhanced antidepressant-like and cognitive-enhancing effects.[4] This technical guide provides a comprehensive overview of the preclinical data available for (R)-Fluoxetine hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and efficacy in various animal models. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Pharmacodynamics

Primary Mechanism of Action

(R)-Fluoxetine is a potent and selective inhibitor of the serotonin transporter.[1][5] The inhibition of SERT by (R)-fluoxetine leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is believed to be the primary mechanism underlying its antidepressant effects.

Receptor and Transporter Binding Profile

While the primary target of (R)-fluoxetine is SERT, its complete binding profile across various neurotransmitter receptors and transporters is crucial for understanding its full pharmacological effects and potential side-effect profile. Available data on the binding affinities (Ki) of fluoxetine enantiomers are summarized below. It is noteworthy that (R)-fluoxetine also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[5]

| Target | Ligand | Species | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | (R)-Fluoxetine | Human | 1.4 | [6] |

| 5-HT2A Receptor | (R)-Fluoxetine | Rat | - (Antagonist) | [5] |

| 5-HT2B Receptor | Racemic Fluoxetine | - | 70 | [7][8] |

| 5-HT2C Receptor | (R)-Fluoxetine | Rat | 64 | [6] |

| Norepinephrine Transporter (NET) | Racemic Fluoxetine | - | Minimal Affinity | [9] |

| Dopamine Transporter (DAT) | Racemic Fluoxetine | - | Minimal Affinity | [9] |

Enzyme Inhibition: Cytochrome P450

Fluoxetine and its metabolites are known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2D6.[10][11][12] This inhibition can lead to drug-drug interactions. Both (R)- and (S)-fluoxetine and their nor-metabolites are reversible inhibitors of CYP2D6.[13] The formation of R-norfluoxetine is mediated by both CYP2D6 and CYP2C9.[10]

| Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Reference |

| CYP2D6 | (S)-Fluoxetine | 68 | Reversible | [5] |

| CYP2D6 | (S)-Norfluoxetine | 35 | Reversible | [5] |

| CYP2D6 | Racemic Fluoxetine | ~200 (0.2 µM) | Competitive | [14] |

| CYP2C19 | Racemic Fluoxetine | - | Mechanism-based | [12] |

Note: Specific Ki values for (R)-fluoxetine inhibition of CYP2D6 are not consistently reported across sources.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound in common animal models are not extensively published. The available information often pertains to the racemic mixture. Fluoxetine is well-absorbed orally, highly protein-bound, and has a large volume of distribution.[3][15] It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, norfluoxetine (B159337).[11] The elimination half-life of fluoxetine and norfluoxetine is long.[15][16][17] A study in transgenic mice with elevated alpha-1-acid glycoprotein (B1211001) (AAG) levels showed a reduced volume of distribution and terminal elimination half-life of fluoxetine.[18][19]

| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | t1/2 | Brain:Plasma Ratio | Reference |

| Racemic Fluoxetine | Rat | 20 mg/kg, oral | - | 4-8 h | - | 1-3 days (single dose), 4 days (chronic) | - | [17] |

| Racemic Fluoxetine | Mouse | - | - | - | - | - | Significantly reduced in mice with high AAG | [18][19] |

| Racemic Fluoxetine | Human | 20 mg/day | 65.8 ng/mL | 220 h | 10,200 ng·h/mL (0-10 days) | 84.7 h | - |

Note: This table summarizes available data, which is predominantly for the racemic mixture. Comprehensive preclinical pharmacokinetic data for (R)-fluoxetine is a notable gap in the literature.

Preclinical Efficacy

Antidepressant-like and Anxiolytic-like Activity

Preclinical studies in mice have consistently demonstrated that (R)-fluoxetine possesses superior antidepressant-like and anxiolytic-like effects compared to (S)-fluoxetine.[4]

In the FST, a model used to screen for antidepressant efficacy, (R)-fluoxetine has been shown to be more effective at reducing immobility time in mice compared to (S)-fluoxetine.[4]

(R)-fluoxetine has demonstrated superior anxiolytic-like effects in the EPM test in mice when compared to the (S)-enantiomer.[4] However, it's important to note that acute administration of racemic fluoxetine has been reported to have anxiogenic-like effects in some studies.[20][21][22]

Cognitive Enhancement

(R)-fluoxetine has shown promise in enhancing cognitive functions in preclinical models.

In a behavioral sequencing task using the IntelliCage system, mice treated with (R)-fluoxetine exhibited rapid acquisition of the task and enhanced cognitive flexibility during reversal stages compared to those treated with (S)-fluoxetine.[4]

Neurogenesis

(R)-fluoxetine has been shown to increase cell proliferation in the hippocampus of mice, specifically in the suprapyramidal blade of the dentate gyrus.[4] This effect on neurogenesis is a proposed mechanism contributing to the therapeutic effects of antidepressants.

Signaling Pathways

The primary action of (R)-fluoxetine on SERT initiates a cascade of downstream signaling events that are believed to be crucial for its therapeutic effects.

Serotonin Reuptake Inhibition Pathway

The fundamental signaling pathway involves the blockade of SERT, leading to increased synaptic serotonin and subsequent activation of postsynaptic serotonin receptors.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. | Semantic Scholar [semanticscholar.org]

- 12. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brain Proteomic Analysis on the Effects of the Antidepressant Fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical Pharmacokinetics of Fluoxetine | Semantic Scholar [semanticscholar.org]

- 17. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Prior exposure to the elevated plus-maze sensitizes mice to the acute behavioral effects of fluoxetine and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

(R)-Fluoxetine Hydrochloride: A Comprehensive Technical Guide to its Enantiomeric Properties and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] It is a chiral molecule and is clinically available as a racemic mixture of (R)- and (S)-fluoxetine. While both enantiomers contribute to the overall therapeutic effect, they exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the (R)-fluoxetine hydrochloride enantiomer, focusing on its synthesis, separation, pharmacological activity, and underlying signaling pathways. Understanding the specific properties of (R)-fluoxetine is crucial for the rational design of new chemical entities and the development of enantiomerically pure drug products with potentially improved therapeutic indices.

Enantiomeric Properties and Activity

Fluoxetine possesses a single chiral center, giving rise to the (R) and (S) enantiomers. While both enantiomers are active as serotonin reuptake inhibitors, they and their primary metabolites, (R)- and (S)-norfluoxetine, display notable differences in potency and metabolic stability.

Serotonin Transporter (SERT) Binding Affinity

The primary mechanism of action of fluoxetine is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. Both (R)- and (S)-fluoxetine are potent inhibitors of SERT.

| Compound | Binding Affinity (Kd) [nM] | Binding Affinity (Ki) [nM] |

| (R)-Fluoxetine | 5.2 ± 0.9[2] | 1.4[3] |

| (S)-Fluoxetine | 4.4 ± 0.4[2] | - |

Table 1: Binding Affinities of Fluoxetine Enantiomers for the Human Serotonin Transporter (hSERT). Kd (dissociation constant) and Ki (inhibition constant) values indicate the affinity of the compound for the transporter. Lower values signify higher affinity.

Serotonin Reuptake Inhibition

The functional consequence of SERT binding is the inhibition of serotonin reuptake. The potency of the fluoxetine enantiomers and their metabolites in inhibiting serotonin reuptake is a key measure of their pharmacological activity.

| Compound | IC50 [nM] | ED50 [mg/kg] |

| (R)-Fluoxetine | - | - |

| (S)-Fluoxetine | - | - |

| (R)-Norfluoxetine | - | > 20 (rat)[4] |

| (S)-Norfluoxetine | - | 3.8 (rat)[4], 0.82 (mouse)[4] |

Table 2: In Vitro and In Vivo Potency of Fluoxetine and Norfluoxetine (B159337) Enantiomers for Serotonin Reuptake Inhibition. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Pharmacokinetic Properties

The enantiomers of fluoxetine exhibit stereoselective metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[5][6] This results in different plasma concentrations and half-lives for the parent enantiomers and their active metabolites, the norfluoxetine enantiomers.

| Enantiomer | Half-life (t1/2) [hours] |

| (R)-Fluoxetine | 47.63 ± 2.61[7] |

| (S)-Fluoxetine | 42.64 ± 11.65[7] |

| (R)-Norfluoxetine | 199.72 ± 1.00[7] |

| (S)-Norfluoxetine | 197.81 ± 0.32[7] |

Table 3: Mean Half-lives of Fluoxetine and Norfluoxetine Enantiomers in Humans. The data shows the different rates at which the enantiomers are eliminated from the body.

Cytochrome P450 2D6 (CYP2D6) Inhibition

Fluoxetine and its metabolites are also known inhibitors of CYP2D6, which can lead to drug-drug interactions. The inhibitory potency differs between the enantiomers.

| Compound | Inhibition Constant (Ki) [µM] |

| (R)-Fluoxetine | 1.38 ± 0.48[8] |

| (S)-Fluoxetine | 0.22 ± 0.11[8] |

| (R)-Norfluoxetine | 1.48 ± 0.27[8] |

| (S)-Norfluoxetine | 0.31 ± 0.04[8] |

Table 4: Inhibition of CYP2D6 by Fluoxetine and Norfluoxetine Enantiomers. Lower Ki values indicate more potent inhibition.

Experimental Protocols

Enantioselective Synthesis of (R)-Fluoxetine

Several methods have been developed for the enantioselective synthesis of (R)-fluoxetine. One common approach involves the asymmetric reduction of a ketone precursor using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.[9]

Protocol: Asymmetric Synthesis of (R)-N-methyl-3-hydroxy-3-phenylpropylamine (intermediate for R-Fluoxetine) via CBS Reduction

-

Preparation of the CBS Catalyst: The (R)-CBS catalyst is prepared in situ from (R)-2-methyl-CBS-oxazaborolidine and borane-methyl sulfide (B99878) complex (BMS) in tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Ketone Reduction: A solution of 3-(methylamino)-1-phenylpropan-1-one (B3050580) in THF is slowly added to the pre-formed CBS catalyst solution at a controlled temperature (e.g., 0°C).

-

Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of methanol.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, can be purified by column chromatography on silica (B1680970) gel.

Chiral Separation of Fluoxetine Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the separation and quantification of fluoxetine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective.[2][10]

Protocol: Chiral HPLC Separation using a Chiralpak AD Column

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column: A Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is employed.

-

Mobile Phase Preparation: A mobile phase consisting of a mixture of hexane, a polar modifier (e.g., isopropanol (B130326) or ethanol), and a basic additive (e.g., diethylamine, DEA) is prepared. A typical mobile phase composition is hexane:isopropanol:DEA (90:10:0.1, v/v/v). The mobile phase should be filtered and degassed before use.

-

Sample Preparation: A standard solution of racemic fluoxetine hydrochloride is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25°C

-

Detection wavelength: 227 nm

-

Injection volume: 10 µL

-

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The (R)- and (S)-enantiomers will be separated into two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Serotonin Reuptake Inhibition Assay

The potency of fluoxetine enantiomers to inhibit serotonin reuptake can be determined using an in vitro assay with synaptosomes prepared from rat brain tissue. This assay measures the uptake of radiolabeled serotonin ([3H]5-HT) into the synaptosomes in the presence and absence of the test compounds.

Protocol: [3H]5-HT Uptake Assay in Rat Brain Synaptosomes

-

Synaptosome Preparation:

-

Rat brains (typically cortex or whole brain minus cerebellum) are homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated at 37°C in the presence of various concentrations of the test compound ((R)-fluoxetine, (S)-fluoxetine, etc.) or vehicle.

-

The uptake reaction is initiated by the addition of a fixed concentration of [3H]5-HT.

-

The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the amount of [3H]5-HT taken up by the synaptosomes, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The percentage inhibition of [3H]5-HT uptake is calculated for each concentration of the test compound.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of (R)-fluoxetine are not solely limited to the direct inhibition of SERT. Downstream signaling cascades are also modulated, contributing to the overall therapeutic response.

Fluoxetine Metabolism and Activity

The metabolic conversion of fluoxetine to norfluoxetine is a critical step that influences the overall duration and spectrum of activity.

Chiral Separation and Analysis Workflow

The analysis of fluoxetine enantiomers requires a systematic workflow from sample preparation to data analysis.

References

- 1. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective and practical syntheses of R- and S-fluoxetines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 6. Acute antidepressant treatment differently modulates ERK/MAPK activation in neurons and astrocytes of the adult mouse prefrontal cortex [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

A Comparative Analysis of (R)-Fluoxetine and (S)-Fluoxetine Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is administered as a racemic mixture of (R)- and (S)-enantiomers. While both enantiomers contribute to the overall therapeutic effect, they exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive comparison of the efficacy of (R)-fluoxetine hydrochloride and (S)-fluoxetine, delving into their binding affinities, preclinical and clinical findings, and metabolic pathways. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.

Introduction

Fluoxetine exerts its antidepressant effects by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2] The presence of a chiral center in fluoxetine's chemical structure results in two enantiomers, (R)-fluoxetine and (S)-fluoxetine, which, along with their primary active metabolites, (R)-norfluoxetine and (S)-norfluoxetine, display notable differences in their interaction with SERT and their overall pharmacological activity.[3][4] Understanding these stereospecific differences is crucial for optimizing therapeutic strategies and developing next-generation antidepressants with improved efficacy and side-effect profiles.

Comparative Efficacy and Pharmacology

Binding Affinity for Serotonin Transporter (SERT)

Both (R)- and (S)-fluoxetine are potent inhibitors of SERT. However, studies have reported slight differences in their binding affinities. In general, the enantiomers are considered to be equipotent or near-equiponent in their ability to bind to the human serotonin transporter (hSERT).[5]

A more significant distinction emerges with their N-demethylated metabolites. (S)-norfluoxetine is a substantially more potent inhibitor of SERT than (R)-norfluoxetine.[6][7][8] This difference in metabolite activity plays a significant role in the long-lasting therapeutic effect of racemic fluoxetine.

| Compound | Binding Affinity (Ki, nM) for hSERT | Reference |

| (R)-Fluoxetine | 5.2 ± 0.9 | [5] |

| (S)-Fluoxetine | 4.4 ± 0.4 | [5] |

| (R)-Norfluoxetine | ~280 (22 times less potent than S-norfluoxetine) | [7] |

| (S)-Norfluoxetine | 14 | [7] |

Table 1: Comparative Binding Affinities of Fluoxetine and Norfluoxetine (B159337) Enantiomers for the Human Serotonin Transporter (hSERT).

Preclinical Efficacy in Behavioral Models

Preclinical studies in rodent models of depression and anxiety have demonstrated the efficacy of both fluoxetine enantiomers. However, some studies suggest that (R)-fluoxetine may have a superior profile in certain behavioral paradigms. For instance, (R)-fluoxetine has been shown to be more effective than (S)-fluoxetine in enhancing cognitive flexibility and hippocampal cell proliferation in mice.[9][10] Furthermore, (R)-fluoxetine exhibited superior effects in the elevated plus maze, forced-swim, and tail-suspension tests.[9]

In contrast, when evaluating the inhibition of p-chloroamphetamine-induced serotonin depletion, a measure of in vivo SERT blockade, (S)-norfluoxetine was found to be significantly more potent than (R)-norfluoxetine in both rats and mice.[6]

| Behavioral Test | Animal Model | Finding | Reference |

| Cognitive Flexibility (IntelliCage) | Mice | (R)-fluoxetine showed more rapid acquisition of behavioral sequencing and cognitive flexibility compared to (S)-fluoxetine. | [9][10] |

| Hippocampal Cell Proliferation | Mice | (R)-fluoxetine increased cell proliferation in the dentate gyrus more effectively than (S)-fluoxetine. | [9][10] |

| Elevated Plus Maze, Forced-Swim Test, Tail-Suspension Test | Mice | (R)-fluoxetine demonstrated superior antidepressant-like effects compared to (S)-fluoxetine. | [9] |

| p-Chloroamphetamine-induced Serotonin Depletion | Rats | ED50: (S)-norfluoxetine = 3.8 mg/kg; (R)-norfluoxetine > 20 mg/kg | [6] |

| p-Chloroamphetamine-induced Serotonin Depletion | Mice | ED50: (S)-norfluoxetine = 0.82 mg/kg; (R)-norfluoxetine = 8.3 mg/kg | [6] |

Table 2: Summary of Preclinical Behavioral Studies Comparing (R)-Fluoxetine and (S)-Fluoxetine and their Metabolites.

Pharmacokinetics and Metabolism

The enantiomers of fluoxetine exhibit stereoselective metabolism, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP2C9, to form their active metabolites, norfluoxetine.[3][8] A key difference lies in their clearance rates, with (R)-fluoxetine being cleared approximately four times faster than (S)-fluoxetine.[3] This results in a shorter half-life for (R)-fluoxetine. Consequently, after administration of the racemate, plasma concentrations of the (S)-enantiomers (fluoxetine and norfluoxetine) are typically higher than those of the (R)-enantiomers.[11]

| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Reference |

| Clearance | ~4 times greater than (S)-fluoxetine | - | [3] |

| Half-life | Shorter than (S)-fluoxetine | Longer than (R)-fluoxetine | [3] |

| Active Metabolite | (R)-Norfluoxetine | (S)-Norfluoxetine | [3] |

| Potency of Metabolite (SERT inhibition) | Significantly less potent than (S)-norfluoxetine | ~20 times more potent than (R)-norfluoxetine | [6][7][8] |

Table 3: Comparative Pharmacokinetic and Metabolic Properties of Fluoxetine Enantiomers.

Signaling Pathway

Fluoxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT) located on the presynaptic neuron. This blockade prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. The prolonged presence of serotonin in the synapse is believed to mediate the therapeutic effects of the drug.

References

- 1. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 3. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of (R)-Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of (R)-Fluoxetine hydrochloride. It delves into the origins of fluoxetine (B1211875) as a racemic mixture, the subsequent exploration of its enantiomers, and the specific properties of the (R)-enantiomer. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

The Genesis of a Blockbuster: The Discovery of Racemic Fluoxetine (Prozac®)

The story of fluoxetine begins in the early 1970s at Eli Lilly and Company, where a team of scientists including Bryan Molloy, Ray Fuller, and David T. Wong, sought to develop a new antidepressant with a better safety profile than the existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[1][2][3] Their research was spurred by the understanding that enhancing serotonergic neurotransmission could be a viable strategy for treating depression.[2]

The team synthesized a series of compounds and, using an in vitro assay to measure the reuptake of serotonin (B10506), norepinephrine, and dopamine (B1211576) in rat brain synaptosomes, they identified a compound, initially designated Lilly 110140, as a potent and selective serotonin reuptake inhibitor (SSRI).[2][3] This compound was later named fluoxetine and would eventually be marketed as Prozac®.[3] The groundbreaking discovery was first published in 1974, and Prozac® entered the US market in 1988, revolutionizing the treatment of depression.[2][3]

Fluoxetine was synthesized as a racemic mixture, containing equal amounts of two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[4]

The Chiral Switch: Investigating the Enantiomers of Fluoxetine

Following the success of racemic fluoxetine, researchers began to investigate the distinct pharmacological properties of its individual enantiomers. This "chiral switch" approach is a common strategy in drug development to potentially improve a drug's therapeutic index by isolating the enantiomer with the more favorable activity and side-effect profile.

It was discovered that both (R)- and (S)-fluoxetine are potent inhibitors of the serotonin transporter (SERT), which is the primary mechanism of action for their antidepressant effects.[5] However, differences in their metabolism and interactions with other enzymes, particularly cytochrome P450 2D6 (CYP2D6), were identified.[6][7]

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure (R)-fluoxetine has been a subject of significant interest in organic chemistry. One notable method involves a six-step synthesis starting from benzaldehyde (B42025), with a key step being a catalytic asymmetric allylation using a Maruoka catalyst.[8] This process yields (R)-fluoxetine with a high enantiomeric excess (99% ee) and an overall yield of 50%.[8]

A detailed protocol for a similar synthesis is outlined below:

Experimental Protocol: Synthesis of this compound [8][9][10][11]

-

Preparation of (R)-N-methyl-3-phenyl-3-hydroxypropylamine: This intermediate is synthesized from benzaldehyde through a multi-step process involving asymmetric allylation, oxidative cleavage, reduction, and mesylation, followed by reaction with aqueous methylamine.

-

Etherification: A solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (0.75 mmol) in dimethyl sulfoxide (B87167) (DMSO) (7 mL) is treated with sodium hydride (0.89 mmol) with cooling. The mixture is then heated to 80°C for 1 hour.

-

To this solution, 4-chlorobenzotrifluoride (B24415) is added, and the mixture is heated at 80-100°C for another hour.

-

Work-up and Isolation: After cooling, the reaction mixture is subjected to extractive isolation with ethyl acetate. The organic layers are combined and concentrated to yield the free base of (R)-fluoxetine as a pale yellow oil.

-

Salt Formation: The oil is dissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution until a white precipitate of this compound is formed.

-

Purification: The precipitate is collected by filtration and can be further purified by recrystallization to yield this compound as a white solid.

Comparative Pharmacological Profile of (R)- and (S)-Fluoxetine

Quantitative Data: Binding Affinities and Enzyme Inhibition

The following tables summarize the key quantitative data comparing the pharmacological properties of (R)-fluoxetine, (S)-fluoxetine, and their metabolites.

Table 1: Binding Affinities (Ki, nM) for the Human Serotonin Transporter (hSERT)

| Compound | Ki (nM) | Reference |

| (R)-Fluoxetine | 5.2 ± 0.9 | [5] |

| (S)-Fluoxetine | 4.4 ± 0.4 | [5] |

| Racemic Fluoxetine | ~1 | [12] |

| (R)-Fluoxetine | 1.4 | [13] |

Table 2: Inhibition Constants (Ki, nM) for Cytochrome P450 2D6 (CYP2D6)

| Compound | Ki (nM) | Reference |

| (R)-Fluoxetine | 1380 ± 480 | [7] |

| (S)-Fluoxetine | 220 ± 110 | [7] |

| (R)-Norfluoxetine | 1480 ± 270 | [7] |

| (S)-Norfluoxetine | 310 ± 40 | [7] |

| (S)-Fluoxetine | 68 | [6] |

| (S)-Norfluoxetine | 35 | [6] |

Table 3: Human Pharmacokinetic Parameters

| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Reference |

| Elimination Half-life (t1/2) | Shorter | Longer | [14] |

| Clearance (CL) | Higher | Lower | [14] |

Experimental Protocols

Protocol 1: Serotonin Transporter (SERT) Binding Assay ([3H]citalopram) [12][15][16][17]

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) are prepared by homogenization in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Binding Assay: In a 96-well plate, cell membranes are incubated with the radioligand [3H]citalopram (at a concentration near its Kd) and varying concentrations of the test compound (e.g., (R)-fluoxetine).

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Protocol 2: CYP2D6 Inhibition Assay (Dextromethorphan O-demethylation) [14][18][19][20][21][22][23]

-

Incubation Mixture: Human liver microsomes (HLMs) are incubated with the CYP2D6 probe substrate dextromethorphan (B48470), an NADPH-regenerating system, and varying concentrations of the test compound (e.g., (R)-fluoxetine) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of the NADPH-regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite, dextrorphan (B195859), is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of dextrorphan formation against the concentration of the test compound. The inhibition constant (Ki) can then be calculated.

Signaling Pathways and Molecular Mechanisms

Fluoxetine and its enantiomers exert their effects not only through serotonin reuptake inhibition but also by modulating various intracellular signaling pathways.

Serotonin Reuptake Inhibition Workflow

The primary mechanism of action of fluoxetine is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.

Caption: Inhibition of the serotonin transporter (SERT) by (R)-Fluoxetine.

BDNF/TrkB and CREB Signaling Pathways

Chronic treatment with fluoxetine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, Tropomyosin receptor kinase B (TrkB).[24][25][26][27] This activation leads to the phosphorylation of the transcription factor cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in neurogenesis and synaptic plasticity.[24][25][26][27]

References

- 1. Randomized, placebo-controlled trial of fluoxetine for acute treatment of minor depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 3. The Story of Prozac: A Landmark Drug in Psychiatry | Psychology Today [psychologytoday.com]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective disposition of fluoxetine and norfluoxetine during pregnancy and breast-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Stereoselective pharmacokinetics of fluoxetine and norfluoxetine enantiomers in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 21. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dose dependency of dextromethorphan for cytochrome P450 2D6 (CYP2D6) phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assessment of CYP2D6 and CYP2C19 activity in vivo in humans: a cocktail study with dextromethorphan and chloroguanide alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Differential effects of fluoxetine and imipramine on the phosphorylation of the transcription factor CREB and cell-viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Fluoxetine increases the activity of the ERK-CREB signal system and alleviates the depressive-like behavior in rats exposed to chronic forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (R)-Fluoxetine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Fluoxetine, the R-enantiomer of the widely prescribed antidepressant fluoxetine (B1211875), is a selective serotonin (B10506) reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Fluoxetine hydrochloride, synthesizing key data on its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

The primary mechanism of action of (R)-Fluoxetine is the selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[1][2] By binding to SERT, (R)-Fluoxetine blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1] While both enantiomers of fluoxetine are active, they exhibit differences in their pharmacological activity and metabolism. S-fluoxetine is slightly more potent in inhibiting serotonin reuptake.[2]

Receptor Binding Profile

(R)-Fluoxetine demonstrates high affinity and selectivity for the human serotonin transporter. Its binding affinity at other neurotransmitter receptors is significantly lower, contributing to a more favorable side-effect profile compared to less selective antidepressants.[1][3] Notably, (R)-fluoxetine has a moderate affinity for the 5-HT2C receptor, which may contribute to its distinct clinical effects.[1]

Table 1: Receptor Binding Affinities (Ki) of Fluoxetine Enantiomers

| Receptor/Transporter | Ligand | Species | Ki (nM) |

| Serotonin Transporter (SERT) | Racemic Fluoxetine | Human | 1.1 - 1.4[1] |

| Serotonin Transporter (SERT) | (R)-Fluoxetine | Not Specified | ~1.0 - 2.1 |

| Serotonin Transporter (SERT) | (S)-Fluoxetine | Not Specified | ~1.0 - 1.5 |

| 5-HT2C Receptor | (R)-Fluoxetine | Not Specified | 64[1] |

| 5-HT1A Receptor | Racemic Fluoxetine | Not Specified | >1000 |

| 5-HT2A Receptor | Racemic Fluoxetine | Not Specified | >1000 |

| Dopamine Transporter (DAT) | Racemic Fluoxetine | Not Specified | >1000 |

| Norepinephrine Transporter (NET) | Racemic Fluoxetine | Not Specified | >1000 |

| Muscarinic M1-M5 Receptors | Racemic Fluoxetine | Human | >1000 |

| Histamine H1 Receptor | Racemic Fluoxetine | Not Specified | >1000 |

| Alpha-1 Adrenergic Receptor | Racemic Fluoxetine | Not Specified | >1000 |

Note: Data is compiled from various sources and experimental conditions may vary. The affinities for off-target receptors are generally reported for the racemate and are expected to be low for the (R)-enantiomer as well.

Pharmacokinetics

The pharmacokinetic properties of fluoxetine and its active metabolite, norfluoxetine, are characterized by long elimination half-lives.[4][5][6] The metabolism of the two enantiomers differs, with (R)-fluoxetine being metabolized by CYP2C9, while (S)-fluoxetine metabolism is more dependent on CYP2D6.[2]

Table 2: Pharmacokinetic Parameters of Fluoxetine Enantiomers

| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Norfluoxetine | Notes |

| Half-life (t½) | 1-3 days (acute), 4-6 days (chronic)[5][6] | 1-3 days (acute), 4-6 days (chronic)[5][6] | 4-16 days[5] | The half-life of fluoxetine increases with chronic administration due to auto-inhibition of its metabolism. |

| Metabolism | Primarily via CYP2C9[2] | Primarily via CYP2D6[2] | N-demethylation of fluoxetine | (S)-norfluoxetine is a more potent SERT inhibitor than (R)-norfluoxetine.[2] |

| Protein Binding | ~94.5%[1] | ~94.5%[1] | Highly protein bound | Primarily binds to albumin and α1-glycoprotein. |

| Excretion | Primarily renal | Primarily renal | Primarily renal | Excreted as metabolites. |

Pharmacodynamics

The primary pharmacodynamic effect of (R)-Fluoxetine is the enhancement of serotonergic neurotransmission. This leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects. Chronic administration of SSRIs like fluoxetine can lead to desensitization of presynaptic 5-HT1A autoreceptors, further increasing serotonin release.[1] The sustained increase in synaptic serotonin levels is thought to promote neuroplasticity through the activation of signaling pathways involving cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).

Experimental Protocols

SERT Radioligand Binding Assay

This assay determines the binding affinity of (R)-Fluoxetine to the serotonin transporter.

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).[7]

-

Radioligand: [³H]Citalopram, a high-affinity SERT ligand.[7]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[7]

-

Procedure:

-

Membrane Preparation: hSERT-expressing HEK293 cells are cultured, harvested, and homogenized in ice-cold assay buffer. The cell membranes are pelleted by centrifugation and resuspended.[7]

-

Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of [³H]Citalopram and varying concentrations of this compound.[7]

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]

-

Harvesting: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold wash buffer.[7]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of (R)-Fluoxetine that inhibits 50% of the specific binding of [³H]Citalopram (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to assess the effects of (R)-Fluoxetine on the function of various ion channels. For example, its effect on cardiac sodium channels (NaV1.5) can be evaluated to assess potential cardiovascular side effects.

-

Cell Line: HEK293 cells stably expressing the human NaV1.5 channel.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 Cs-EGTA, 10 HEPES (pH 7.2).

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.

-

A voltage protocol is applied to elicit NaV1.5 currents (e.g., depolarization from a holding potential of -100 mV to various test potentials).

-

This compound is perfused into the bath at various concentrations, and the effect on the NaV1.5 current amplitude and kinetics is recorded.

-

-

Data Analysis: The concentration-dependent block of the NaV1.5 current is determined to calculate an IC50 value.

In Vivo Efficacy - Forced Swim Test

The forced swim test is a common behavioral assay in rodents to screen for antidepressant-like activity.

-

Animals: Male mice or rats.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[8]

-

Procedure:

-

Pre-test (for rats): On the first day, animals are placed in the water for 15 minutes.[8]

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at specified times before the test session.

-

Test Session: On the second day (for rats) or after a single session (for mice), animals are placed in the water for a 5-6 minute test session.[9][10]

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.

-

-

Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[8]

Visualizations

Caption: Signaling pathway of (R)-Fluoxetine action.

Caption: Preclinical pharmacological profiling workflow.

Conclusion